Cas no 1189436-35-8 (N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide)

N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a structurally complex heterocyclic compound featuring a pyrimidoindole core substituted with a chlorofluorobenzyl acetamide moiety. This molecule exhibits potential as a pharmacologically active intermediate, particularly in medicinal chemistry research targeting enzyme inhibition or receptor modulation. Its fused polycyclic system and halogenated aromatic group contribute to enhanced binding affinity and metabolic stability. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methyl) substituents allows for fine-tuning of electronic properties. The compound's rigid scaffold may confer selectivity in biological interactions, making it valuable for structure-activity relationship studies in drug discovery programs. Proper handling requires standard laboratory precautions due to its organic synthetic nature.
N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide structure
1189436-35-8 structure
商品名:N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
CAS番号:1189436-35-8
MF:C20H16ClFN4O2
メガワット:398.818046569824
CID:5398260

N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-[(3-chloro-4-fluorophenyl)methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
    • N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
    • インチ: 1S/C20H16ClFN4O2/c1-11-2-5-16-13(6-11)18-19(25-16)20(28)26(10-24-18)9-17(27)23-8-12-3-4-15(22)14(21)7-12/h2-7,10,25H,8-9H2,1H3,(H,23,27)
    • InChIKey: UFRGNEIUQGFOIO-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=CC=C(F)C(Cl)=C1)(=O)CN1C=NC2C3=C(NC=2C1=O)C=CC(C)=C3

計算された属性

  • せいみつぶんしりょう: 398.095
  • どういたいしつりょう: 398.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 648
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.6A^2

N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3398-2463-2mg
N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1189436-35-8
2mg
$59.0 2023-09-10
Life Chemicals
F3398-2463-1mg
N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1189436-35-8
1mg
$54.0 2023-09-10
Life Chemicals
F3398-2463-5μmol
N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1189436-35-8
5μmol
$63.0 2023-09-10
Life Chemicals
F3398-2463-2μmol
N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1189436-35-8
2μmol
$57.0 2023-09-10
Life Chemicals
F3398-2463-10μmol
N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1189436-35-8
10μmol
$69.0 2023-09-10
Life Chemicals
F3398-2463-3mg
N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1189436-35-8
3mg
$63.0 2023-09-10
Life Chemicals
F3398-2463-10mg
N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1189436-35-8
10mg
$79.0 2023-09-10
Life Chemicals
F3398-2463-15mg
N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1189436-35-8
15mg
$89.0 2023-09-10
Life Chemicals
F3398-2463-20mg
N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1189436-35-8
20mg
$99.0 2023-09-10
Life Chemicals
F3398-2463-4mg
N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1189436-35-8
4mg
$66.0 2023-09-10

N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide 関連文献

N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamideに関する追加情報

N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide: A Comprehensive Overview

N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a highly specialized compound with the CAS registry number 1189436-35-8. This compound belongs to the class of acetamides, which are widely studied in medicinal chemistry due to their potential pharmacological activities. The molecule features a complex structure incorporating a pyrimido[5,4-b]indole core, which is known for its versatility in drug design. The presence of halogen substituents (chlorine and fluorine) on the aromatic ring further enhances its chemical and biological properties.

The pyrimido[5,4-b]indole framework is a fused bicyclic system that has garnered significant attention in recent years. This structure is often associated with antitumor activity, as evidenced by its role in several anticancer drug candidates. The 8-methyl substitution on the pyrimido ring introduces steric effects that can influence the compound's binding affinity to target proteins. Additionally, the 4-keto group within the pyrimido ring contributes to hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems.

Recent studies have highlighted the potential of this compound as a proteasome inhibitor, a class of drugs that interfere with the ubiquitin-proteasome system (UPS). By inhibiting the proteasome, this compound could potentially induce apoptosis in cancer cells by disrupting the degradation of regulatory proteins. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for targeted therapy in oncology.

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the pyrimido[5,4-b]indole core through cyclization reactions and subsequent functionalization to introduce the acetamide group. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield in certain cases.

In terms of pharmacokinetics, this compound exhibits moderate solubility in aqueous solutions, which is critical for its bioavailability. Preclinical studies have demonstrated that it has a favorable absorption profile when administered orally, making it suitable for systemic delivery. However, further investigations are required to fully characterize its pharmacokinetic properties and safety profile.

From an analytical standpoint, this compound can be effectively characterized using modern spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into its molecular structure and conformational flexibility, which are essential for understanding its interactions with biological targets.

Looking ahead, ongoing research is focused on optimizing the chemical structure of this compound to improve its efficacy and reduce potential side effects. Researchers are exploring various strategies such as modifying substituent patterns and investigating alternative synthetic pathways to enhance its therapeutic index.

In conclusion, N-[(3-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxy... (truncated for brevity) represents a cutting-edge advancement in medicinal chemistry with significant potential in oncology. Its unique structural features and promising biological activity make it a valuable addition to the arsenal of anticancer agents under development.

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